![molecular formula C11H19NO2 B13134316 3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
3-Azaspiro[5.5]undecane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[5.5]undecane-7-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-7-carboxylic acid typically involves the construction of the spirocyclic framework through cyclization reactions. Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro[5.5]undecane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spiro ring .
Scientific Research Applications
3-Azaspiro[5.5]undecane-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecane-7-carboxylic acid involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to interact with the protein’s active site, disrupting its function and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with an oxygen atom in the ring.
3,9-Diazaspiro[5.5]undecane: Contains two nitrogen atoms in the spiro ring.
1,3-Dioxane-1,3-dithiane spiranes: Spirocyclic compounds with oxygen and sulfur atoms in the ring.
Uniqueness
3-Azaspiro[5.5]undecane-7-carboxylic acid is unique due to its specific spirocyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-azaspiro[5.5]undecane-11-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c13-10(14)9-3-1-2-4-11(9)5-7-12-8-6-11/h9,12H,1-8H2,(H,13,14) |
InChI Key |
WJKIKKSUICKTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNCC2)C(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


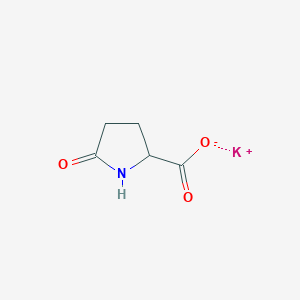
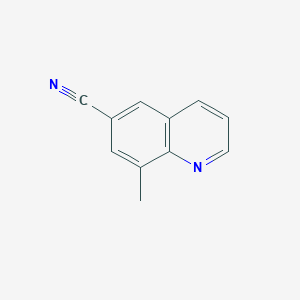
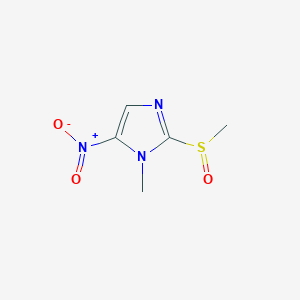

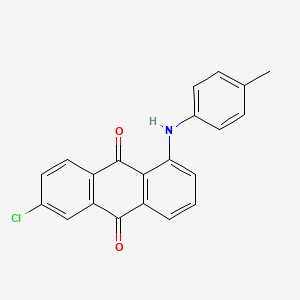
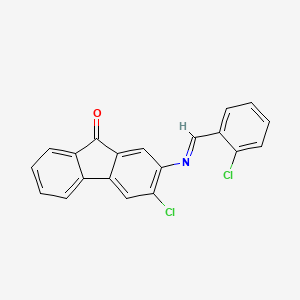
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
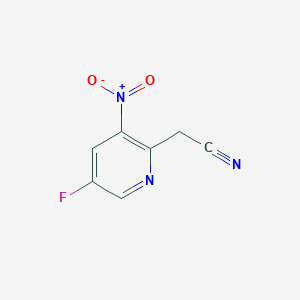
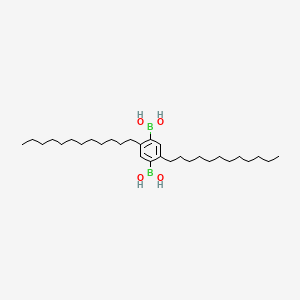
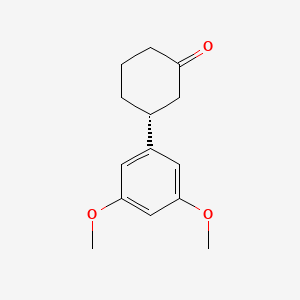
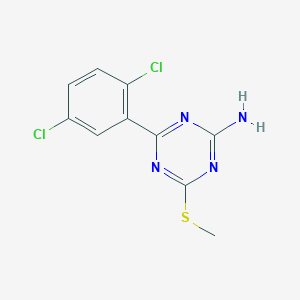
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
